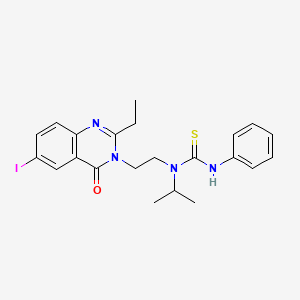![molecular formula C13H23NO2Si2 B14440469 Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 77219-88-6](/img/structure/B14440469.png)
Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester is a chemical compound characterized by the presence of a benzenecarboximidic acid core with trimethylsilyl groups attached. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of benzenecarboximidic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction can be represented as follows:
C6H5C(=NH)OH+2(CH3)3SiCl→C6H5C(=NH)OSi(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield benzenecarboximidic acid and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl groups.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Oxidation and Reduction: Specific oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: Benzenecarboximidic acid and trimethylsilanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Applications De Recherche Scientifique
Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of functional groups.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can act as protecting groups, preventing unwanted reactions during chemical synthesis. The compound can also interact with biological molecules, modifying their properties and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Benzeneacetic acid, α-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester is unique due to its specific structure and reactivity. The presence of both benzenecarboximidic acid and trimethylsilyl groups provides a combination of properties that are not found in other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
77219-88-6 |
|---|---|
Formule moléculaire |
C13H23NO2Si2 |
Poids moléculaire |
281.50 g/mol |
Nom IUPAC |
trimethylsilyl N-trimethylsilyloxybenzenecarboximidate |
InChI |
InChI=1S/C13H23NO2Si2/c1-17(2,3)15-13(14-16-18(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 |
Clé InChI |
DOVOEQBKBXTZRS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=NO[Si](C)(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)
![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)

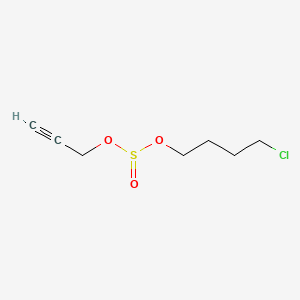
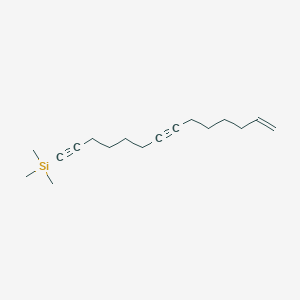
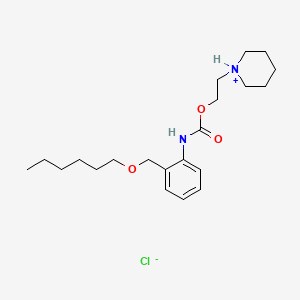
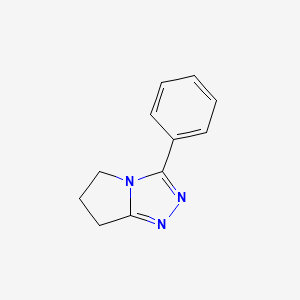
![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
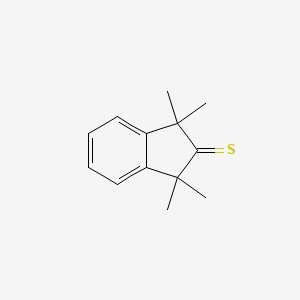
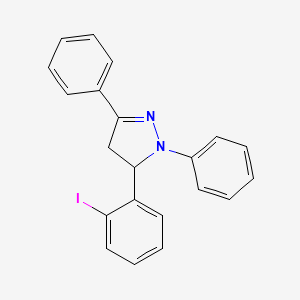
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)

![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
